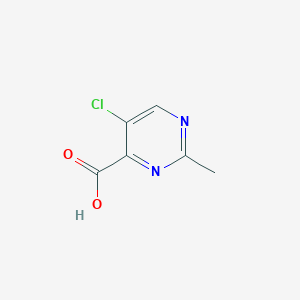

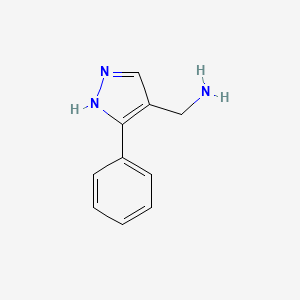

![molecular formula C11H8ClNO3S B1361347 [(3-Chloro-benzo[b]thiophene-2-carbonyl)-amino]-acetic acid CAS No. 216985-67-0](/img/structure/B1361347.png)

[(3-Chloro-benzo[b]thiophene-2-carbonyl)-amino]-acetic acid

Overview

Description

The compound “[(3-Chloro-benzo[b]thiophene-2-carbonyl)-amino]-acetic acid” is a derivative of 3-Chloro-benzo[b]thiophene-2-carboxylic acid . It has an empirical formula of C9H5ClO2S and a molecular weight of 212.65 . It is a solid substance with a melting point of 268-272 °C .

Synthesis Analysis

The synthesis of this compound involves the condensation of 3-Chloro-benzo[b]thiophene-2-carboxylic acid with thiosemicarbazide in the presence of POCl3 . Another synthesis route involves the reaction with 2-amino-5-methyl-benzoic acid in the presence of carbonyl diimidazole .Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string OC(=O)c1sc2ccccc2c1Cl . The InChI key for this compound is HJTMIYKPPPYDRJ-UHFFFAOYSA-N .Chemical Reactions Analysis

The compound “[(3-Chloro-benzo[b]thiophene-2-carbonyl)-amino]-acetic acid” can be used in the synthesis of other compounds. For example, it can be used in the synthesis of 5-(3-chlorobenzo[b]thiophen-2-yl)-1,3,4-thiadiazol-2-ylamine via condensation with thiosemicarbazide in the presence of POCl3 . It can also be used in the synthesis of 2-benzo[b]thiophen-2-yl-6-methylbenzo[d][1;3]oxazi-4-one via reaction with 2-amino-5-methyl-benzoic acid in the presence of carbonyl diimidazole .Physical And Chemical Properties Analysis

The compound is a solid substance with a melting point of 268-272 °C . It has an empirical formula of C9H5ClO2S and a molecular weight of 212.65 .Scientific Research Applications

Therapeutic Importance of Synthetic Thiophene

- Scientific Field: Medicinal Chemistry

- Summary of Application: Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

- Methods of Application: The synthesis of thiophene derivatives often involves condensation reactions, such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses .

- Results or Outcomes: Thiophene derivatives have been proven to be effective drugs in the present respective disease scenario. They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Antimicrobial Activity of Thiophene Derivatives

- Scientific Field: Microbiology

- Summary of Application: Thiophene derivatives show high antimicrobial activity against various microbial infections .

- Methods of Application: Different approaches were made to prove thiophene as an antimicrobial agent by different scientists for the discovery of the most active thiophene derivatives .

- Results or Outcomes: Thiophene derivatives have been shown to be effective against a variety of microbial infections .

Synthesis of Novel Structural Prototypes

- Scientific Field: Organic Chemistry

- Summary of Application: Thiophene moieties are used to synthesize and investigate new structural prototypes with more effective pharmacological activity .

- Methods of Application: The synthesis of novel thiophene moieties often involves condensation reactions .

- Results or Outcomes: The synthesized thiophene moieties have shown wider therapeutic activity .

Fabrication of Carboxylated Conducting Polymer/CNTs Composites Thin Films

- Scientific Field: Material Science

- Summary of Application: Thianaphthene-2-carboxylic acid, a thiophene derivative, is used for the fabrication of carboxylated conducting polymer/CNTs (carbon nanotubes) composites thin films .

- Methods of Application: The fabrication process involves the reaction of thianaphthene-2-carboxylic acid with carbon nanotubes .

- Results or Outcomes: The resulting composite thin films have potential applications in electronics .

Synthesis of 5-(3-chlorobenzo[b]thiophen-2-yl)-1,3,4-thiadiazol-2-ylamine

- Scientific Field: Medicinal Chemistry

- Summary of Application: 3-Chloro-benzo[b]thiophene-2-carboxylic acid is used in the synthesis of 5-(3-chlorobenzo[b]thiophen-2-yl)-1,3,4-thiadiazol-2-ylamine .

- Methods of Application: The synthesis involves a condensation reaction with thiosemicarbazide in the presence of POCl3 .

- Results or Outcomes: The synthesized compound could have potential therapeutic applications .

Synthesis of 2-benzo[b]thiophen-2-yl-6-methylbenzo[d][1;3]oxazi-4-one

- Scientific Field: Medicinal Chemistry

- Summary of Application: 3-Chloro-benzo[b]thiophene-2-carboxylic acid is used in the synthesis of 2-benzo[b]thiophen-2-yl-6-methylbenzo[d][1;3]oxazi-4-one .

- Methods of Application: The synthesis involves a reaction with 2-amino-5-methyl-benzoic acid in the presence of carbonyl diimidazole .

- Results or Outcomes: The synthesized compound could have potential therapeutic applications .

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral according to the GHS classification . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

properties

IUPAC Name |

2-[(3-chloro-1-benzothiophene-2-carbonyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO3S/c12-9-6-3-1-2-4-7(6)17-10(9)11(16)13-5-8(14)15/h1-4H,5H2,(H,13,16)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLLITEMJLQKDAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(S2)C(=O)NCC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(3-Chloro-benzo[b]thiophene-2-carbonyl)-amino]-acetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(2,3-dihydro-1H-indol-1-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1361269.png)

![(E)-4-[4-[acetyl(methyl)amino]anilino]-4-oxobut-2-enoic acid](/img/structure/B1361276.png)

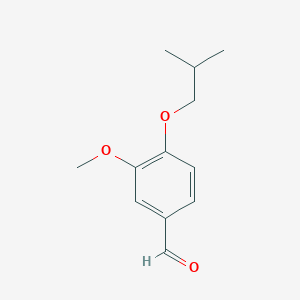

![1-[2-(2-methoxyphenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B1361288.png)

![4-{[2-(Anilinocarbonyl)phenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B1361290.png)

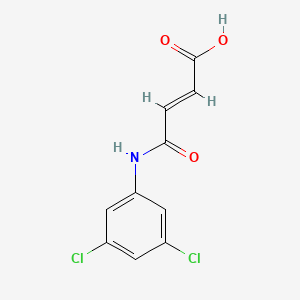

![(2E)-3-[N-(3,5-dimethylphenyl)carbamoyl]prop-2-enoic acid](/img/structure/B1361292.png)

![4-[(2-Methyl-3-nitrophenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B1361296.png)